molecular formula C12H11N3S B1482885 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098089-26-8

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1482885
CAS RN: 2098089-26-8
M. Wt: 229.3 g/mol
InChI Key: TZXDUBPABHNTKL-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (CPMTPC) is an organic compound with a wide range of applications in scientific research. CPMTPC is a heterocyclic compound composed of carbon, nitrogen, and sulfur atoms, and is a member of the pyrazole family. CPMTPC has been studied for its potential therapeutic applications, and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Applications in Heterocyclic Compound Synthesis

Pyrazoles and their derivatives play a crucial role in the synthesis of heterocyclic compounds due to their reactivity and utility as building blocks. Gomaa and Ali (2020) highlighted the significant reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This underlines the potential of pyrazole derivatives in the synthesis of diverse heterocyclic structures, which are vital in pharmaceuticals and dyes (Gomaa & Ali, 2020).

Role in Drug Development

Pyrazoline derivatives have been extensively studied for their biological activities, particularly in anticancer research. Ray et al. (2022) reviewed the synthesis of pyrazoline derivatives and their significant anticancer activity, showcasing the potential of these compounds in developing new therapeutic agents (Ray et al., 2022). Similarly, Ganguly and Jacob (2017) discussed the diverse pharmacological activities exhibited by pyrazole analogs, including anti-inflammatory, analgesic, and antipyretic properties, further emphasizing the versatility of pyrazole moieties in medicinal chemistry (Ganguly & Jacob, 2017).

Neurotoxicity and Safety Evaluation

The neurotoxicity of pyrethroids, which are synthetic derivatives structurally related to natural pyrethrins and often contain cyclopropane carboxylate esters and pyrazole moieties, has been reviewed by Ahmed and Athar (2023). This work underscores the importance of evaluating the safety and potential adverse effects of compounds with similar structures, contributing to a broader understanding of the implications of using such chemicals in various applications (Ahmed & Athar, 2023).

properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXDUBPABHNTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CSC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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